Oxanilic acid

Description

Historical Context and Evolution of Research on Oxanilic Acid

The study of this compound and its derivatives has evolved over time, driven by their potential applications in different areas of chemistry. Early research explored the synthesis and properties of this compound derivatives. For instance, studies in the mid-20th century investigated derivatives of this compound for their potential antineoplastic activities. medkoo.com Research published in the 1970s focused on oxanilic acids as a new series of orally active antiallergic agents, involving the preparation of numerous this compound esters and N-heteroaryl oxamic acid esters. acs.orgnih.govcapes.gov.br These studies highlighted the importance of the ester moiety for oral activity. nih.gov

Further evolution in research involved examining the metabolic fate of related compounds, such as substituted anilines, and the formation of oxanilic acids as metabolites. medkoo.comresearchgate.net Computational chemistry has been employed to understand the relationship between the structure of substituted anilines and their metabolism, including the formation of oxanilic acids. researchgate.net This computational work aimed to predict the propensity for this compound formation based on molecular properties, which could support rational drug design. researchgate.net The development of analytical methods for detecting this compound metabolites of herbicides in environmental samples also marks a significant step in the evolution of research, driven by the need to assess their occurrence and potential impact in water resources. epa.govbuffalo.eduresearchgate.net

Current Significance and Emerging Research Frontiers of this compound

This compound and its derivatives maintain significance in current chemical research, particularly in organic synthesis and medicinal chemistry. They serve as intermediates in the synthesis of other valuable compounds, including biologically active molecules. ontosight.ai The use of this compound derivatives, such as ethyl oxanilates, is being explored in agricultural chemistry, for example, as potential chemical hybridizing agents in crops like wheat, with research focusing on the effect of substituents on their synthesis and efficacy. researchgate.net

Emerging research frontiers involve the investigation of this compound in the context of environmental chemistry, specifically as a degradation product of certain herbicides like acetochlor (B104951) and alachlor (B1666766). epa.govresearchgate.netpic.int Studies are ongoing to develop and refine analytical methods for the simultaneous quantification of these this compound metabolites in natural waters. buffalo.eduresearchgate.net This research is crucial for understanding the fate and transport of these transformation products in the environment. researchgate.net

Furthermore, the broader field of organic acids, including oxalic acid (from which this compound is derived), is seeing developments in applications such as the production of graphene and as catalysts in various chemical reactions. openaccesspub.orgresearchgate.net While research directly on this compound in these specific areas is less documented in the provided context, the advancements in the chemistry of related organic acids suggest potential avenues for future exploration of this compound's catalytic or material science properties.

Interdisciplinary Relevance of this compound in Scientific Disciplines

This compound's relevance extends across several scientific disciplines, primarily rooted in chemistry but with implications in environmental science, agricultural science, and potentially medicinal chemistry.

In environmental science, the study of this compound as a metabolite of widely used herbicides highlights its role as an environmental transformation product. epa.govresearchgate.netnih.govresearchgate.net Research in this area involves analytical chemistry for detection and quantification, as well as environmental chemistry to understand its behavior, persistence, and transport in soil and water systems. researchgate.net This is particularly relevant for assessing water quality and the potential presence of emerging contaminants. researchgate.netresearchgate.net

Agricultural science benefits from research into this compound derivatives for applications such as chemical hybridization, requiring an understanding of organic synthesis and plant biology. researchgate.net

While the provided information excludes detailed medicinal chemistry applications (dosage, safety), the historical context indicates past research interest in this compound derivatives as potential therapeutic agents, suggesting an interdisciplinary link with pharmacology and biology in earlier studies. medkoo.comacs.orgnih.gov

The synthesis and characterization of this compound derivatives also involve techniques and principles from materials science and crystallography when studying their solid-state properties and crystal structures. mdpi.com Although direct research on this compound crystal structures is not extensively detailed, studies on related oxalic acid crystals demonstrate the application of techniques like X-ray diffraction and spectroscopy to understand their properties. researchgate.netresearchgate.net Coordination chemistry, which involves the study of complexes formed between metal ions and ligands, could also be relevant, as oxamate (B1226882) ligands (related to this compound) are used in the assembly of coordination compounds. researchgate.netijraset.comoist.jp

The study of this compound metabolites in biological systems, such as in the metabolism of anilines in rats, demonstrates a connection to biochemistry and toxicology, requiring analytical techniques to identify and quantify these compounds in biological matrices. medkoo.comresearchgate.net

Data Tables

Based on the provided search results, detailed quantitative data tables specifically focusing on this compound's chemical properties, reaction yields in synthesis, or concentrations in environmental samples across different studies are not consistently available or structured in a way that allows for direct aggregation into interactive tables within the scope of this article's outline. The search results mention properties like molecular weight and solubility medkoo.comnih.gov and discuss analytical method performance in terms of recoveries and detection limits for metabolites researchgate.net, but these are often presented within the narrative of the research findings rather than in discrete, comparable datasets suitable for interactive tables here.

However, we can present some key computed properties of this compound and one of its metabolites mentioned.

| Property Name | This compound nih.gov | Alachlor OXA nih.gov |

| Molecular Formula | C8H7NO3 | C14H19NO4 |

| Molecular Weight ( g/mol ) | 165.15 | 265.30 |

| XLogP3 | 0.5 | 2.9 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 3 | 8 |

Note: Data compiled from PubChem entries for this compound and Alachlor OXA.

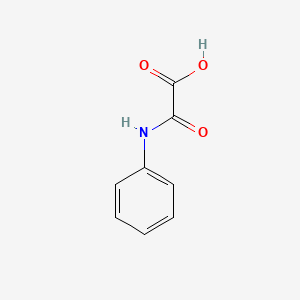

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZHMCWDKOPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060105 | |

| Record name | 2-Oxo-2-(phenylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Matrix Scientific MSDS] | |

| Record name | Oxanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

500-72-1 | |

| Record name | Oxanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXANILIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-oxo-2-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxo-2-(phenylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136B46378D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Oxanilic Acid

Classical and Modern Synthetic Routes to Oxanilic Acid

The synthesis of this compound and its derivatives has evolved from classical high-temperature methods to more refined modern approaches that offer improved yields and purity.

The classical synthesis of this compound analogues, such as oxanilide, traditionally involves the direct reaction of aniline (B41778) with oxalic acid at elevated temperatures. This method, while straightforward, often requires harsh conditions, leading to lower yields and the formation of impurities that necessitate extensive purification. acs.org

A significant advancement in the synthesis of related compounds involves the use of an inert solvent-diluent and the application of azeotropic distillation. acs.org By heating a mixture of aniline and oxalic acid dihydrate in the presence of a solvent that forms an azeotrope with water, the water of hydration and the water formed during the reaction can be continuously removed. acs.org This technique drives the reaction equilibrium towards the product, resulting in significantly higher yields (around 90%) and a purer product under milder temperature conditions (125-135 °C) compared to the classical melt reaction (around 180 °C). acs.org This improved method represents a more modern and practical approach to the synthesis of the core this compound structure.

Derivatization Strategies for this compound Analogues

The presence of both a carboxylic acid and a secondary amide group in this compound provides two key handles for chemical derivatization, enabling the synthesis of a vast library of analogues.

Esterification Reactions for this compound Esters

The carboxylic acid moiety of this compound can be readily esterified to produce a variety of this compound esters. These esters are important intermediates and have shown biological activity themselves.

Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it to completion, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Alternative methods for the esterification of carboxylic acids that can be applied to this compound include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

A variety of this compound esters have been synthesized, including those with simple alkyl chains as well as more complex aryl groups. The choice of the ester group can significantly influence the physicochemical properties and biological activity of the resulting molecule.

Amidation and Peptide Coupling Approaches

The carboxylic acid group of this compound can also be converted to an amide, forming oxanilamides. This transformation is typically achieved using standard amidation or peptide coupling techniques.

Direct amidation by heating this compound with an amine is generally not efficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is usually activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine.

Alternatively, a wide range of peptide coupling reagents can be utilized for the amidation of this compound. These reagents, such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU), generate a highly reactive activated intermediate in situ, which then readily reacts with an amine to form the amide bond under mild conditions. These methods are particularly useful for coupling this compound to amino acids or other sensitive amine-containing molecules.

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, including macrocycles and other constrained systems.

The sequential or orthogonal derivatization of the carboxylic acid and the N-H of the amide allows for the stepwise construction of larger molecules. For instance, the carboxylic acid can be coupled to a bifunctional linker, and the N-H group can participate in subsequent cyclization reactions.

The principles of multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, can also be envisioned for the incorporation of this compound-like scaffolds into complex structures. Although direct examples involving this compound are not prevalent in the reviewed literature, the functional groups present are amenable to such synthetic strategies. The ability to introduce this compound into macrocyclic structures is of particular interest for the development of compounds with specific conformational constraints, which can lead to enhanced biological activity and selectivity.

Catalytic Approaches in this compound Synthesis and Modification

Catalysis plays a crucial role in developing efficient and environmentally benign methods for the synthesis and modification of this compound and its derivatives.

Recent research has demonstrated the utility of copper-mediated reactions for the synthesis of N-aryl-oxamic acids. This approach offers a catalytic route to the core this compound structure and its substituted analogues. While the specific details of the catalytic cycle were not provided in the accessible literature, copper catalysis is well-known to facilitate C-N bond formation reactions.

For the modification of the carboxylic acid group, various catalytic methods can be applied. For instance, the esterification of carboxylic acids can be catalyzed by a range of solid acid catalysts, Lewis acids, and enzymes, offering advantages in terms of catalyst recovery and reuse. Similarly, the direct amidation of carboxylic acids is an area of active research, with various catalysts based on boron, titanium, zirconium, and other metals being developed to promote this transformation under milder conditions and with higher atom economy. Although specific examples for this compound are not extensively documented, these general catalytic methods represent a promising avenue for its efficient derivatization.

Advanced Analytical Techniques for Oxanilic Acid and Its Metabolites

Chromatographic Separations

Chromatographic methods are fundamental for isolating oxanilic acid and its metabolites from sample matrices and separating them from interfering compounds prior to detection.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its metabolites, especially those that are polar or thermally labile, making them less suitable for gas chromatography. Reversed-phase HPLC is commonly employed, often utilizing C18 columns. Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727), frequently with the addition of acidic modifiers such as acetic or formic acid to improve peak shape and ionization efficiency for mass spectrometric detection nih.govnih.govusgs.govnih.gov.

HPLC coupled with various detectors, including diode-array detection (DAD) and mass spectrometry (MS), has been successfully applied for the determination of this compound metabolites of chloroacetanilide herbicides like alachlor (B1666766), acetochlor (B104951), and metolachlor (B1676510) in water samples usgs.govnih.govnih.gov. Studies have demonstrated good precision and accuracy for HPLC methods in different water matrices, including reagent water, surface water, and ground water nih.gov. For instance, average recoveries for chloroacetanilide herbicide metabolites using HPLC-DAD ranged from 84 to 112% with relative standard deviations of 18% or less nih.gov. The limit of quantitation (LOQ) for these metabolites using HPLC-DAD was reported as 0.20 µg/L nih.gov.

The choice of mobile phase composition and column temperature can significantly impact analyte sensitivity and chromatographic peak shape. Using acetonitrile/water/acetic acid mixtures as the mobile phase has been shown to provide greater sensitivity for this compound and ethanesulfonic acid (ESA) degradates compared to methanol/water/ammonium (B1175870) acetate (B1210297) acs.org. Elevated column temperature can also improve peak shape, particularly for analytes exhibiting split peaks due to stereoisomerism acs.org.

Gas Chromatography (GC) Applications in this compound Research

Gas Chromatography (GC) is typically applied to the analysis of volatile or semi-volatile compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, GC, often coupled with mass spectrometry (GC-MS), is used for the analysis of less polar parent herbicides and sometimes their methylated this compound metabolites nih.govacs.orgacs.org.

In some analytical methods, parent herbicides are detected using GC-MS, while their more polar this compound and ethanesulfonic acid degradates are analyzed by HPLC-MS acs.orgacs.org. For example, a method for analyzing dimethenamid (B1670659) and flufenacet (B33160) and their degradates in natural water used GC-MS for the parent compounds and HPLC-electrospray mass spectrometry (HPLC-ESPMS) for the ESA and this compound degradates acs.org. Another approach involved the selective elution of parent compounds and methylated this compound metabolites from SPE cartridges, allowing the analysis of the methylated this compound metabolites by GC-MS acs.org. An EPA method for the determination of acetochlor this compound degradate in water also describes analysis using a gas-liquid chromatograph fitted with a mass selective detector (GC/MSD) after sample preparation and derivatization epa.govepa.gov.

Solid-Phase Extraction (SPE) Methods for this compound Concentration

Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to extract and concentrate this compound and its metabolites from various matrices, thereby lowering detection limits and cleaning up samples by removing interfering substances nih.govacs.orgacs.orgnemi.govnih.govresearchgate.netnih.govthermofisher.comlcms.czphenomenex.com.

Various SPE sorbents have been employed for this compound and its metabolites. Nonporous graphitized carbon cartridges have been shown to be effective for extracting this compound and ESA degradates of chloroacetanilide and acetamide (B32628) herbicides from drinking water nemi.govnih.gov. C18 solid-phase extraction has also been used to isolate dimethenamid and flufenacet and separate them from their ESA and this compound degradates acs.orgnih.gov. Carbopack B is another SPE material used for the simultaneous enrichment and separation of acetanilide (B955) herbicides and their ionic this compound and ethanesulfonic acid metabolites in groundwater and surface water acs.org.

The SPE procedure typically involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analytes thermofisher.comlcms.cz. Optimization of the load, wash, and elution steps is essential to achieve high recovery and clean extracts thermofisher.comlcms.cz. For instance, elution of acetochlor this compound from SPE columns has been performed using methanol epa.gov. Recoveries of this compound metabolites from spiked water samples using SPE have been reported to be in acceptable ranges acs.orgnih.gov. Typical mean recoveries of 92-116% in deionized water and 89-116% in ground water were observed using SPE with a nonporous graphitized carbon sorbent nih.gov. Absolute recoveries from spiked surface and groundwater samples using Carbopack B ranged between 41 and 91% for oxanilic acids acs.org.

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography, provides highly sensitive and selective detection for this compound and its metabolites, enabling both their structural elucidation and accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and LC-MS/MS are powerful techniques for the analysis of this compound and its metabolites, offering advantages in sensitivity and selectivity, especially for complex environmental samples nih.govnih.govusgs.govnih.govnih.govacs.orgacs.orgacs.orgnemi.govnih.govresearchgate.netnih.govusgs.govedpsciences.orgacs.orgsciex.comnih.govcore.ac.uk. These techniques are widely used for the determination of this compound and ethanesulfonic acid degradates of various herbicides in water and soil matrices nih.govusgs.govnih.govacs.orgacs.orgnemi.govnih.govresearchgate.netnih.govacs.orgsciex.comnih.gov.

LC-MS/MS, utilizing tandem mass spectrometry, provides enhanced specificity by monitoring specific precursor-product ion transitions for each analyte, significantly reducing the possibility of false positives, especially in complex matrices nemi.govsciex.com. This is particularly important for analyzing isobaric compounds like alachlor ESA and acetochlor ESA, which have similar product ions but can be distinguished by consistent chromatographic resolution sciex.com. Methods employing LC-MS/MS have achieved low detection limits for this compound metabolites in drinking water, ranging from 0.002 to 0.004 µg/L sciex.com.

LC-MS methods have been developed for the quantification of this compound metabolites in various sample types, including soil and water nih.govusgs.govusgs.gov. For example, a method using reversed-phase LC and electrospray ionization mass spectrometry in single ion monitoring and negative modes was developed for the extraction and quantification of this compound metabolites of acetochlor in soil samples nih.gov. This method reported limits of quantification of about 2 µg/kg for the this compound metabolites nih.gov. Direct aqueous injection LC-ESI/MS/MS methods have also been developed, allowing for the quantification of this compound degradates in water without extensive sample preparation acs.orgnih.gov.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common atmospheric pressure ionization techniques used in LC-MS for the analysis of this compound and its metabolites nih.govnih.govusgs.govedpsciences.orgnih.govscience.govresearchgate.net.

ESI is particularly well-suited for the analysis of polar and ionic compounds, including the acidic this compound metabolites nih.govedpsciences.orgnih.govresearchgate.net. Negative-ion ESI is frequently used for detecting this compound and ESA degradates due to their acidic nature nih.govnih.govacs.orgresearchgate.netsciex.comnih.govnih.govresearchgate.net. The sensitivity of acidic pesticides in an acidic mobile phase using negative-ion ESI has been noted as a useful modification for enhancing chromatographic separation while maintaining good sensitivity nih.govresearchgate.net. ESI occurs through ion evaporation from the liquid phase, making it highly sensitive for compounds already in ionic form in solution edpsciences.org.

APCI is another ionization technique that can be coupled with LC-MS. It is generally suitable for thermally stable compounds with medium to high polarity and molecular weights less than 1500 Da wikipedia.org. While ESI is often preferred for highly polar and ionic analytes like this compound metabolites, APCI can also be used, particularly for less polar compounds or in positive ion mode usgs.govedpsciences.orgcore.ac.uknih.govscience.govresearchgate.net. Some studies have compared the sensitivity of ESI and APCI for different classes of pesticides, indicating that anionic herbicides like sulfonic acids are more sensitive using ESI, especially in negative ion mode nih.govresearchgate.net.

The choice between ESI and APCI can depend on the specific analyte and matrix, and evaluating both can be beneficial during method development nih.govscience.govresearchgate.net. Factors like the compound's polarity, thermal stability, and the mobile phase composition influence the ionization efficiency of each technique nih.govresearchgate.netwikipedia.org.

Summary of Analytical Techniques for this compound and Metabolites

| Technique | Primary Application | Common Matrices | Key Findings/Notes | Relevant Citations |

| HPLC | Separation of polar/thermally labile compounds | Water, Soil | Often coupled with MS/DAD; uses reversed-phase columns (C18); mobile phases with acidic modifiers common. | nih.govusgs.govnih.govnih.govusgs.gov |

| GC | Analysis of volatile/semi-volatile compounds | Soil, Water | Requires derivatization for this compound; used for parent herbicides and methylated metabolites; coupled with MS. | nih.govacs.orgacs.orgepa.govepa.gov |

| SPE | Sample extraction and concentration | Water, Soil | Uses various sorbents (graphitized carbon, C18, Carbopack B); essential for sample cleanup and lowering detection limits. | nih.govacs.orgacs.orgnemi.govnih.govresearchgate.netnih.govthermofisher.comlcms.czphenomenex.com |

| LC-MS/MS | Sensitive and selective quantification and structural elucidation | Water, Soil | Uses precursor-product ion transitions for specificity; achieves low detection limits. | nih.govnih.govusgs.govnih.govnih.govacs.orgacs.orgacs.orgnemi.govnih.govresearchgate.netnih.govusgs.govedpsciences.orgacs.orgsciex.comnih.govcore.ac.uk |

| ESI | Ionization of polar and ionic compounds | Coupled with LC-MS/MS | Frequently used in negative ion mode for acidic metabolites; high sensitivity for ionic compounds. | nih.govnih.govacs.orgresearchgate.netusgs.govedpsciences.orgacs.orgsciex.comnih.govnih.govscience.govresearchgate.netimperial.ac.uk |

| APCI | Ionization of less polar/thermally stable compounds | Coupled with LC-MS/MS | Can be used for medium to high polarity compounds; less common than ESI for highly polar acidic metabolites. | usgs.govedpsciences.orgcore.ac.uknih.govscience.govresearchgate.net |

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information regarding the structure and functional groups present in this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are two key methods utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Derivatives

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of organic compounds, including this compound derivatives nih.gov. Both ¹H and ¹³C NMR spectroscopy can provide detailed insights into the molecular structure.

For carboxylic acids, which contain the -COOH group present in this compound, characteristic signals are observed in NMR spectra. In ¹H NMR, the acidic proton (O-H) typically appears as a highly deshielded signal in the region of 10-12 ppm, a distinctive chemical shift for carboxylic acids uni.lu. Protons on carbon atoms adjacent to a carbonyl group may show slight deshielding, appearing in the 2-3 ppm range norman-network.com.

In ¹³C NMR spectroscopy, the carbonyl carbon atom (C=O) of a carboxylic acid is significantly deshielded, typically resonating in the range of 160-180 ppm uni.lunorman-network.com. Other carbon atoms in the molecule will exhibit shifts depending on their chemical environment.

NMR spectroscopy, specifically ¹⁹F-NMR, has been successfully applied in the analysis of fluorinated this compound derivatives, allowing for their facile and specific detection and quantification in complex matrices nih.gov. Metabolites, including oxamic acid derivatives, have also been identified using ¹H-NMR spectroscopy nih.gov. While general principles of NMR for carboxylic acids and carbonyls are well-established nih.govuni.lunorman-network.com, specific detailed NMR spectral data solely for this compound or a wide range of its metabolites were not extensively detailed in the provided search results beyond their use in identification nih.gov.

Fourier-Transform Infrared (FT-IR) Spectroscopy in this compound Studies

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies epa.govnih.gov. For compounds containing the carboxylic acid functional group, such as this compound, several key absorption bands are expected in the IR spectrum uni.lu.

A prominent feature in the IR spectrum of carboxylic acids is the O-H stretching absorption. In condensed phases, carboxylic acids often form hydrogen-bonded dimers, resulting in a very strong and broad O-H stretching band typically observed between 2500 and 3300 cm⁻¹ uni.lu. In less associated states, such as in dilute solutions or with competing hydrogen bond acceptors, a sharper O-H stretch may appear around 3500 cm⁻¹ uni.lu.

The carbonyl stretching frequency (C=O) of the carboxylic acid group is another characteristic absorption. For hydrogen-bonded dimers, this band is typically found near 1710 cm⁻¹, while in the monomeric form, it shifts to higher wavenumbers (by 25 cm⁻¹ or more) uni.lu. Other characteristic stretching and bending vibrations associated with the C-O and C-H bonds within the molecule are also observed uni.lu.

FT-IR spectroscopy has been employed in studies involving oxamic acid derivatives for their identification nih.gov. Attenuated Total Reflectance (ATR)-FTIR, a variant of FT-IR, has also been mentioned in the context of studying materials related to this compound degradates wikipedia.org. However, analyzing complex mixtures containing similar organic acids using FT-IR alone can be challenging due to potential spectroscopic interferences epa.gov.

Method Validation and Quality Control in this compound Analysis

Ensuring the reliability and accuracy of analytical results for this compound and its metabolites necessitates rigorous method validation and stringent quality control procedures nih.govnih.govuni-freiburg.de. These practices confirm that the analytical method is suitable for its intended purpose and that the data generated are of high quality.

Method validation typically involves assessing parameters such as accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, linearity, and robustness nih.govnih.gov. For instance, a validated method for determining chloroacetanilide herbicide degradates, including this compound metabolites, in water reported a method limit of quantification of 0.10 ppb and a limit of detection of 0.125 ng injected herts.ac.uk. Average procedural recovery data for this method ranged from 95% to 105% for fortification levels between 0.10 and 100 ppb, and the validation followed Good Laboratory Practice (GLP) guidelines herts.ac.uk. Another validated method for this compound degradates in soil showed average recovery values greater than 71% in the 50-500 µg/kg fortification range with relative standard deviations less than 10% nih.gov. The limit of quantification for this method was between 10-50 µg/kg, and the limit of detection was between 5-10 µg/kg nih.gov.

Quality control (QC) measures are implemented to monitor the performance of the analytical system and ensure the quality of the data throughout the analysis nih.govsigmaaldrich.comsigmaaldrich.comhealth.state.mn.us. Common QC practices include the analysis of laboratory reagent blanks, fortified blanks, and spiked samples nih.govsigmaaldrich.com. These help to identify potential contamination, assess matrix effects, and monitor method accuracy and precision over time nih.govhealth.state.mn.us.

Initial demonstration of laboratory capability is a key aspect of quality control nih.gov. Periodic analysis of laboratory reagent blanks, fortified blanks, and other laboratory solutions serves as a continuing check on performance nih.gov. Analyzing control samples alongside each set of samples is also a standard QC practice sigmaaldrich.com.

Method detection limits (MDLs) are determined to establish the lowest concentration of an analyte that can be reliably detected sigmaaldrich.com. For instance, in one method, MDLs for this compound degradates ranged from 1 to 7 ng/L nih.gov. The limit of quantification (LOQ) is defined as the lowest level at which the method has been successfully validated, and it should always be greater than the LOD sigmaaldrich.com.

Sample handling and storage conditions are also critical components of quality control to maintain sample integrity nih.gov. Samples may require cooling during shipment and specific storage temperatures (e.g., at or below 6°C and protected from light) nih.gov. Extraction within a specified timeframe after collection is also important nih.gov.

Method validation studies often involve assessing recovery rates at different fortification levels in various matrices to ensure the method's applicability nih.govherts.ac.uk. Control charts can be generated from method validation data to monitor performance over time, with warning and control limits typically set based on standard deviations of recovery percentages sigmaaldrich.com.

Computational Chemistry and Cheminformatics in Oxanilic Acid Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to analyze the electronic structure of oxanilic acid systems, offering details about their molecular and electronic properties. These calculations can provide fundamental information that is crucial for predicting chemical behavior and reactivity.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations can be applied to this compound systems to determine optimized geometries, vibrational frequencies, and electronic properties such as molecular orbitals. Studies on related compounds, such as oxazol-5-one derivatives, have utilized DFT at various levels of theory (e.g., B3LYP/6-311G(d,p)) to calculate vibrational modes, chemical shifts, frontier molecular orbitals, and molecular electrostatic potential surfaces, with results showing good agreement with experimental data. researchgate.net DFT studies have also been used to evaluate reaction mechanisms involving this compound derivatives, such as the cleavage of chloroacetanilide herbicides, by analyzing geometrical and electronic rearrangements along the reaction pathway. mdpi.com

Prediction of Partial Atomic Charges and Nucleophilic Susceptibility

Predicting partial atomic charges is an essential step in biochemical and biophysical computations, as these charges describe the electrostatic potentials of molecules and intermolecular electrostatic interactions. github.io Quantum mechanics (QM) methods are considered the most reliable way to compute partial atomic charges by analyzing the electron density distribution. nih.gov For larger systems where QM methods are computationally expensive, faster empirical charge calculation methods, parameterized using QM charges, can be used as alternatives. nih.gov

Research on the metabolism of substituted anilines, which can lead to the formation of oxanilic acids, has shown that electronic descriptors based on partial atomic charges and the susceptibility of molecules to nucleophilic attack at certain ring positions are important physicochemical properties. researchgate.netnih.gov Specifically, the calculated partial atomic charge on the amine nitrogen has been identified as a crucial parameter for predicting whether an aniline (B41778) will undergo N-acetylation. researchgate.netnih.gov Furthermore, the calculated nucleophilic susceptibility of the aromatic carbon para to the amino group was found to be the most significant parameter for determining the formation of this compound following N-acetylation. researchgate.netnih.gov Highly electron-withdrawing groups at this position were related to higher nucleophilic susceptibilities and the presence of an this compound metabolite. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to study the interactions between molecules, such as this compound derivatives, and biological targets like proteins. Molecular docking predicts the preferred binding orientation of a ligand to a receptor, providing insights into potential interactions and binding affinities. jmbfs.orgjrespharm.com Molecular dynamics simulations extend this by simulating the time-dependent behavior of molecular systems, allowing for the study of the stability of ligand-protein complexes and conformational changes. mdpi.commdpi.comnih.govnih.govnih.gov

While no specific studies on molecular docking or dynamics simulations solely focused on this compound were found within the search results, these techniques are widely applied in the study of various organic acids and potential drug candidates to understand their binding to target proteins and their behavior in biological environments. jmbfs.orgjrespharm.commdpi.commdpi.comnih.govnih.govnih.gov For example, molecular docking and dynamics simulations have been used to investigate the interaction of oleanolic acid with acetylcholinesterase mdpi.com and gallic acid with kidney proteins nih.gov. These studies highlight the utility of these computational methods in exploring ligand-target interactions.

Quantitative Structure-Activity/Metabolism Relationship (QSAR/QSMR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models aim to establish relationships between the structural and physicochemical properties of compounds and their biological activity or metabolic fate. These models can be used to predict the properties of new or untested compounds. psu.edu

Research on substituted anilines has specifically utilized QSMR models to predict their metabolic fate, including N-acetylation and subsequent N-oxanilic acid formation. researchgate.netnih.govnih.govtandfonline.com These models, often based on computational chemistry and pattern-recognition methods like Partial Least Squares Discriminant Analysis (PLS-DA) or Soft Independent Modelling of Class Analogy (SIMCA), have shown improved classification success compared to earlier models. nih.govtandfonline.com The physicochemical properties derived from computational chemistry, such as electronic descriptors based on partial atomic charges and nucleophilic susceptibility, are key parameters in these QSMR models for predicting this compound formation. researchgate.netnih.gov

QSAR models have also been applied to predict the transformation rates of compounds, including the formation of this compound metabolites from herbicides like chloroacetanilides. psu.edu In silico predictions using QSAR tools have been employed to assess the genotoxicity of metabolites, including this compound derivatives of acetochlor (B104951). fao.orgwho.int

Machine Learning and Artificial Intelligence in this compound Drug Design and Metabolism Prediction

Machine Learning (ML) and Artificial Intelligence (AI) techniques are increasingly being integrated into computational chemistry and cheminformatics for tasks such as drug design and metabolism prediction. nih.govoup.comresearchgate.net These data-driven approaches can build predictive models based on large datasets of chemical structures and their associated properties or activities. nih.govoup.com

In the context of this compound, ML/AI has been applied to predict metabolic pathways. A hybrid ML framework integrating random forest and graph convolutional neural networks has been proposed to predict the classes of metabolic pathways a compound belongs to, including N-oxanilic acid formation. nih.govoup.com These models can predict general ADME (Absorption, Distribution, Metabolism, Excretion) properties of new compounds, potentially reducing the need for extensive experimental testing. nih.gov ML has also been used to predict partial atomic charges, which are crucial descriptors for various downstream computational tasks like molecular docking and dynamics simulations. github.iofrontiersin.org

While specific examples of ML/AI in the de novo design of this compound-based drugs were not prominently featured in the search results, the application of these techniques in predicting metabolism and relevant molecular properties (like partial charges) for this compound derivatives highlights their growing importance in understanding the behavior and potential of these compounds. github.ionih.govfao.orgnih.govoup.comresearchgate.netfrontiersin.orgacs.org

Computational Tools for Reaction Mechanism Elucidation

Computational tools, particularly quantum chemical methods like DFT, are valuable for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, computational chemistry can map out reaction pathways and determine activation energies, providing insights into how chemical transformations occur.

DFT studies have been utilized to investigate the mechanism of reactions involving this compound derivatives, such as the cleavage of chloroacetanilide herbicides. mdpi.com These studies can help understand the effect of different factors, such as the nature of the nucleophile, on the reaction pathway and rate. mdpi.com While the search results did not provide extensive details on reaction mechanism elucidation solely for this compound itself, the application of DFT and other quantum chemical methods to study the formation and reactions of its derivatives demonstrates the utility of computational tools in this area. mdpi.com

Medicinal Chemistry and Pharmacological Investigations of Oxanilic Acid Derivatives

Oxanilic Acid as a Scaffold for Drug Discovery

The this compound moiety, characterized by a carboxylic acid and an amide linkage to a second carboxylic acid group (forming an oxamic acid), serves as a fundamental building block in the design of various therapeutic agents. Its structure allows for modifications at different positions, leading to the synthesis of a wide array of derivatives with altered physicochemical and biological properties. This structural flexibility makes this compound a valuable scaffold in the drug discovery process, enabling the development of compounds targeting diverse biological pathways and diseases. Research has shown that N-aryl oxamic acid derivatives, a class of this compound analogues, have been designed as phosphotyrosine mimetics for enzyme inhibition. nih.gov These derivatives have demonstrated potent and selective inhibitory activity against specific enzymes, highlighting the potential of the this compound scaffold in generating effective enzyme inhibitors. nih.gov

Enzyme Inhibition by this compound Derivatives

This compound derivatives have demonstrated inhibitory activity against various enzymes, suggesting their potential as therapeutic agents for conditions where modulating enzyme activity is beneficial.

Lactate dehydrogenase (LDH) is an enzyme that catalyzes the interconversion of pyruvate (B1213749) and lactate, a crucial step in anaerobic glycolysis. Inhibition of LDH has been explored as a strategy for various therapeutic interventions, particularly in conditions characterized by altered glucose metabolism, such as cancer. This compound and its derivatives have been identified as inhibitors of LDH. The inhibitory mechanism often involves competing with the enzyme's natural substrates, pyruvate or NAD(H). wikipedia.orgwikipedia.orgctpharma.com.trmetabolomicsworkbench.orgmitoproteome.orgh-its.org Studies have investigated the binding interactions and kinetics of this compound derivatives with LDH to understand the basis of their inhibitory activity.

Data on LDH inhibition by this compound:

| Inhibitor | Enzyme Target | Type of Inhibition | Key Findings |

| This compound | Lactate Dehydrogenase | Competitive | Competes with pyruvate and NAD(H). wikipedia.orgwikipedia.orgctpharma.com.trmetabolomicsworkbench.orgmitoproteome.orgh-its.org |

| Derivatives | Lactate Dehydrogenase | Variable | Inhibitory potency varies with structural modifications. |

Protein tyrosine phosphatase B (mPTPB) is a virulence factor in Mycobacterium tuberculosis (Mtb), essential for the bacterium's survival within host macrophages. nih.gov Inhibiting mPTPB is considered a promising antivirulence strategy to combat tuberculosis, especially drug-resistant strains. nih.gov N-aryl oxamic acid derivatives have been developed as potent and selective inhibitors of mPTPB. nih.gov These compounds were designed as mimetics of phosphotyrosine, the natural substrate of mPTPB. nih.gov Structure-activity relationship (SAR) studies have led to the identification of highly potent inhibitors with low nanomolar inhibition constants (Ki) and significant selectivity over mammalian protein tyrosine phosphatases (PTPs). nih.gov For instance, one inhibitor, compound 4t, showed a Ki of 2.7 nM for mPTPB and over 4500-fold selectivity against a panel of 25 mammalian PTPs. nih.gov These inhibitors typically possess favorable properties such as low molecular weight, appropriate lipophilicity (log D7.4 < 2.5), good ligand efficiency, and adequate aqueous solubility and microsomal stability. nih.gov

Data on mPTPB Inhibition by N-Aryl Oxamic Acid Derivatives:

| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. Mammalian PTPs | Molecular Weight (Da) | log D7.4 | Ligand Efficiency (LE) |

| N-phenyl oxamic acid | mPTPB | 257 nM (IC50) | Not specified | Not specified | Not specified | Not specified |

| Compound 4t | mPTPB | 2.7 nM | >4500-fold | < 400 | < 2.5 | > 0.43 |

| Other potent inhibitors | mPTPB | < 20 nM (IC50) | Variable | < 400 | < 2.5 | > 0.43 |

Beyond LDH and mPTPB, this compound derivatives have been investigated for their inhibitory effects on other enzymes. These studies often involve detailed mechanistic investigations to understand how these compounds interact with the enzyme active site and the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive). Such research contributes to the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold. For example, oxamic acid derivatives have been identified as competitive inhibitors of protein-tyrosine phosphatase 1B (PTP1B), an enzyme involved in downregulating the insulin (B600854) receptor. nih.govmdpi.com Inhibition of PTP1B is considered a potential therapeutic strategy for type 2 diabetes. nih.govmdpi.comprovidence.edu Structure-based design has been employed to optimize these inhibitors, resulting in compounds with improved potency and selectivity. nih.gov

Antiallergic Activities of this compound Analogues

Certain this compound analogues have demonstrated antiallergic properties. These activities are often related to their ability to inhibit the release of mediators from mast cells, key players in allergic reactions. Mast cell degranulation leads to the release of histamine (B1213489) and other inflammatory substances, contributing to allergy symptoms. researchgate.netlatoxan.comnih.govuni.lu Research in this area focuses on synthesizing this compound derivatives and evaluating their effects on mast cell degranulation and the release of allergic mediators in in vitro and in vivo models. These studies aim to identify compounds with potential as antiallergic agents.

Antimicrobial and Antimalarial Properties

This compound derivatives have also shown promise in the development of antimicrobial and antimalarial agents. Investigations have explored their activity against various microorganisms, including bacteria and the malaria parasite Plasmodium falciparum. ctpharma.com.tramericanelements.comwikipedia.org The mechanism of action for these activities can vary depending on the specific derivative and target pathogen. Some derivatives may interfere with essential metabolic pathways in the microorganisms, while others might target specific enzymes or cellular processes. Research in this area involves screening libraries of this compound derivatives for antimicrobial and antimalarial activity and conducting studies to elucidate their mechanisms of action. For instance, studies have investigated the potential of compounds to inhibit enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. plos.orgx-mol.netphytopharmajournal.com

Anticancer and Antineoplastic Research

Research into the anticancer and antineoplastic properties of this compound derivatives has explored their potential as therapeutic agents. Early studies investigated derivatives of this compound containing alkylating groups, such as haloacyl, haloacetamido, and nitrogen mustard functions, for their antineoplastic activities. semanticscholar.orgresearchgate.net These compounds were synthesized as potential nonclassical antimetabolites. semanticscholar.orgresearchgate.net

More recent research has explored different scaffolds incorporating the this compound structure or related motifs. For instance, studies on oxathiazinane derivatives, which share some structural features or biological targets with this compound compounds, have demonstrated pronounced antineoplastic activity in various cancer cell lines, including pancreas, colon, Merkel cell, and breast cancer. nih.gov Specific oxathiazinane derivatives, such as GP-2250, 2289, 2293, and 2296, effectively inhibited cell viability, proliferation, and migration of these cancer cells. nih.gov These active derivatives also induced high levels of reactive oxygen species (ROS) in treated cancer cell lines, suggesting a potential mechanism of action involving oxidative stress. nih.gov Conversely, other oxathiazinane derivatives like 2255, 2256, and 2287 showed no antineoplastic activity, highlighting the importance of structural variations for biological effect. nih.gov

While not directly this compound derivatives, studies on other compound classes like 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from carboxylic acid derivatives, have also shown promising anticancer potential by inhibiting cancer cell viability and inducing apoptosis. nih.gov This suggests that the oxadiazole scaffold, which can be related to this compound chemistry, is a valuable framework in the search for new chemotherapeutic agents. nih.gov

Pharmacokinetics and Pharmacodynamics of this compound Compounds

Understanding the pharmacokinetics and pharmacodynamics of this compound compounds is crucial for evaluating their potential therapeutic applications. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a compound, while pharmacodynamics describes the compound's biochemical and physiological effects and its mechanism of action.

Studies involving substituted anilines have investigated their metabolism, including the formation of oxanilic acids as metabolites. researchgate.nettandfonline.com Computational chemistry and pattern-recognition methods have been employed to study the relationship between the in vivo metabolism of substituted anilines and their molecular physicochemical properties, revealing key electronic descriptors important for N-acetylation and subsequent this compound formation. researchgate.nettandfonline.com For example, the metabolism of 14C-p-trifluoromethylaniline in rats showed the production of an this compound as a major metabolite. medkoo.com Similarly, p-chloro-oxanilic acid has been identified as an oxidation product of p-chloroacetanilide (B1165894) metabolism in rats. researchgate.nettandfonline.com

Leflunomide, an isoxazole (B147169) derivative, is converted to an active metabolite, A77 1726, after oral administration. fda.gov An this compound metabolite, specifically trifluoromethylaniline-N-oxanilic acid (TFMA-N-oxanilic acid), has been identified in the urine of individuals administered leflunomide. fda.gov This metabolite accounted for a mean of 9.7% of the dose in urine samples after 72 hours. fda.gov The active metabolite A77 1726 exhibits a long half-life, approximately 15 days. fda.gov

Research on specific this compound derivatives, such as N-(2,6-Dimethylphenyl)oxamic acid (CVT-2537), highlights the importance of pharmacokinetic and pharmacodynamic studies to understand their absorption, distribution, metabolism, excretion, efficacy, and safety profile. ontosight.ai This compound, characterized by an oxamic acid backbone substituted with a 2,6-dimethylphenyl group, has shown potential in modulating biological pathways. ontosight.ai

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure influence the biological activity of compounds. For this compound derivatives, SAR investigations have aimed to identify key structural features responsible for their observed effects.

Early SAR studies on this compound esters explored their antiallergic activity. nih.govacs.org These studies found that many this compound esters were orally active, with the most potent compounds possessing an aryl 2'-carbamoyl group and a 3'-methoxy group. nih.gov Hydrolysis of the ester moiety was found to result in a loss of oral activity. nih.gov

In the context of anticancer research, SAR analysis of oxathiazinane derivatives, which can be structurally related to this compound compounds, revealed a comparable SAR for both antineoplastic and antibacterial activities. nih.gov The presence of specific substituents on the oxathiazinane ring influenced the level of activity. nih.gov

SAR studies have also been conducted on N-aryl oxamic acid derivatives as inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB). nih.gov N-phenyl oxamic acid was identified as a potent lead compound. nih.gov SAR studies on this initial hit led to the development of highly potent inhibitors with improved IC50 values. nih.gov These studies emphasized the importance of the N-aryl substitution for potent and selective inhibition of mPTPB. nih.gov Key findings from this research include the development of inhibitors with desirable properties such as low molecular weight, appropriate lipophilicity (log D7.4), good ligand efficiency, and favorable aqueous solubility and microsomal stability. nih.gov

Further SAR investigations on aryloxamic acids and related acetic acid derivatives have explored their binding affinity to thyroid hormone receptors. nih.gov These studies described the SAR for binding to both rat liver nuclear L-T3 receptor and rat membrane L-T3 receptor, identifying compounds with excellent potency and selectivity for the nuclear receptor. nih.gov Notably, some methyl-substituted derivatives in the oxamic acid series showed unprecedented potency. nih.gov

These SAR studies collectively demonstrate that the biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure, providing valuable insights for the rational design of more potent and selective therapeutic agents.

Coordination Chemistry of Oxanilic Acid and Its Complexes

Metal-Ligand Interactions in Oxanilic Acid Coordination Complexes

Metal-ligand interactions in coordination complexes of this compound are primarily governed by the Lewis acid-base principle, where the metal ion acts as a Lewis acid and the this compound ligand acts as a Lewis base, donating electron pairs from its donor atoms solubilityofthings.comlibretexts.org. This compound typically coordinates through the oxygen atoms of the carboxylate group. This can occur in various modes, including monodentate (binding through one oxygen), bidentate chelating (binding through both oxygen atoms to the same metal center), or bridging (binding to two or more metal centers). The amide group also contains potential donor atoms (nitrogen and oxygen), which may participate in coordination depending on the specific metal ion and reaction conditions.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a metal salt with this compound in a suitable solvent. The specific method can vary depending on the desired complex stoichiometry and structure. A common approach involves mixing aqueous or alcoholic solutions of the metal salt and the this compound ligand in appropriate molar ratios mdpi.comorientjchem.org. The reaction mixture may be stirred and heated to facilitate complex formation. The resulting complexes can often be isolated by filtration or solvent evaporation orientjchem.org.

Characterization of the synthesized complexes employs a range of analytical techniques to confirm their formation, composition, structure, and properties. Common techniques include:

Elemental Analysis: Used to determine the empirical formula of the complex by analyzing the percentage of carbon, hydrogen, nitrogen, and metal mdpi.comscirp.org.

Infrared (IR) Spectroscopy: Provides information about the functional groups present and their coordination to the metal center by observing shifts in characteristic vibrational frequencies, particularly those of the carboxylate and amide groups mdpi.comorientjchem.orgresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: Can indicate the formation of metal complexes by showing changes in the electronic absorption spectra compared to the free ligand and metal salt. It can also provide information about the coordination environment and electronic transitions within the complex mdpi.comorientjchem.orgresearchgate.net.

Thermal Analysis (TGA): Used to study the thermal stability of the complexes and determine the number of coordinated or lattice solvent molecules by monitoring weight loss at different temperatures mdpi.comorientjchem.orgscirp.org.

Magnetic Measurements: Provide information about the magnetic properties of complexes containing paramagnetic metal ions, which can help in understanding the electronic structure and interactions between metal centers researchgate.netorientjchem.orgscirp.orgresearchgate.netmdpi.comrsc.org.

X-ray Diffraction (XRD): Single-crystal XRD is a powerful technique for determining the precise three-dimensional structure of the complex, including coordination geometry, bond lengths, and angles researchgate.netrsc.org. Powder XRD can be used to identify the crystalline phases present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing diamagnetic complexes and can provide information about the ligand's environment upon coordination orientjchem.orgrsc.org.

Studies on related complexes, such as those of oxolinic acid and other carboxylate ligands, demonstrate the application of these techniques in confirming bidentate coordination and elucidating structural details mdpi.comorientjchem.org.

Supramolecular Architectures involving this compound Ligands

This compound ligands can participate in the formation of supramolecular architectures through a combination of coordination bonds with metal ions and non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H...O interactions mdpi.commpg.deencyclopedia.pubresearchgate.net. The presence of both carboxylic acid (or carboxylate) and amide functionalities provides multiple sites for hydrogen bonding interactions, which can link individual coordination complexes into extended networks researchgate.netmdpi.comresearchgate.net.

For example, studies on dioxalamate derivatives have shown that N-H...O=C hydrogen bonds are significant driving forces in the formation of supramolecular assemblies, leading to structures like tapes and sheets mdpi.comresearchgate.net. Similarly, monodeprotonated oxamate (B1226882) fragments have been observed to form hydrogen bonds that result in supramolecular chains researchgate.net. By carefully controlling the reaction conditions and the nature of the metal ion and ancillary ligands, it is possible to design and synthesize coordination complexes of this compound that self-assemble into predictable supramolecular architectures with potentially interesting properties mpg.deencyclopedia.pub.

Applications of this compound Coordination Complexes

The coordination chemistry of this compound opens up possibilities for various applications of its metal complexes, leveraging the unique properties that arise from the metal-ligand interactions and the resulting structures.

Catalysis and Organometallic Chemistry

Metal complexes, including those with ligands similar to this compound, are widely utilized as catalysts in various chemical transformations orientjchem.orguzh.chnih.govsolubilityofthings.com. The ability of the metal center to activate substrates and facilitate bond formation or cleavage, often tuned by the surrounding ligands, is key to their catalytic activity orientjchem.orguzh.ch. While specific examples of this compound complexes as catalysts in published literature are limited in the provided search results, the general principles of coordination complexes in catalysis suggest potential applications. Metal complexes are known to catalyze reactions such as hydrogenation, oxidation, and carbon-carbon coupling reactions orientjchem.orgnih.gov. The design of this compound complexes with specific metal centers and coordination environments could lead to the development of new homogeneous catalysts for various organic reactions. Organometallic complexes, which feature metal-carbon bonds, are also significant in catalysis, offering unique reactivity profiles uzh.chsolubilityofthings.com.

Magnetic Properties of Coordination Polymers

Coordination polymers incorporating this compound ligands can exhibit interesting magnetic properties depending on the nature of the metal ions and the way they are linked by the ligands researchgate.netscirp.orgmdpi.comrsc.orgrsc.org. The oxanilate ligand, potentially acting as a bridge between metal centers, can mediate magnetic interactions, leading to cooperative magnetic phenomena such as antiferromagnetism or ferromagnetism researchgate.netscirp.org. Studies on coordination polymers with related oxamate ligands have demonstrated such magnetic behaviors researchgate.net. Characterization techniques like variable-temperature magnetic susceptibility measurements are crucial for understanding these properties, including the strength and type of magnetic interactions between coupled metal ions researchgate.netscirp.orgmdpi.comrsc.org. The design of this compound-based coordination polymers with specific metal ions and network structures could lead to new materials with tailored magnetic properties for potential applications in areas like molecular magnetism or spintronics.

Biomedical Applications of Metal Complexes

Metal complexes have garnered significant interest for their potential biomedical applications, including roles as therapeutic and diagnostic agents bentham-open-editorial.comnih.govresearchgate.netrsc.org. The biological activity of metal complexes is often influenced by the choice of metal ion and the nature of the coordinating ligands nih.govresearchgate.net. While direct studies on this compound complexes in biomedical applications are not extensively detailed in the provided results, related compounds like oxolinic acid have shown promising biological activities when coordinated to metal ions mdpi.com. Rare-earth metal complexes of oxolinic acid, for instance, have demonstrated cytotoxicity against cancer cell lines and binding affinity to DNA and proteins mdpi.com.

The potential biomedical applications of this compound metal complexes could stem from various mechanisms, including:

Antimicrobial Activity: Metal complexes can exhibit antibacterial and antifungal properties through various modes of action, such as interfering with microbial enzymes or disrupting cell membranes nih.govresearchgate.net.

Anticancer Activity: Some metal complexes show antiproliferative effects on cancer cells, potentially by interacting with DNA or other cellular targets mdpi.comnih.govresearchgate.net.

Anti-inflammatory Activity: Certain metal complexes have demonstrated anti-inflammatory properties nih.gov.

The design of this compound complexes with essential biometals or other biologically relevant metal ions, combined with appropriate co-ligands, could lead to the development of new metal-based therapeutic agents with diverse pharmacological activities nih.govresearchgate.net.

Environmental Chemistry and Degradation Studies of Oxanilic Acid Metabolites

Occurrence and Distribution of Oxanilic Acid Degradates in Environmental Matrices

This compound degradates, such as metolachlor (B1676510) this compound (OA), alachlor (B1666766) this compound (OA), and acetochlor (B104951) this compound (OXA), are commonly found in environmental matrices, including surface water, groundwater, and soil psu.eduresearchgate.netbrsmeas.orgepa.govunl.edunih.govhealth.state.mn.usepa.govnih.govfrontiersin.orgtera.orgacs.orgnih.govresearchgate.netusgs.govdss.go.thusgs.gov. Their prevalence is often linked to agricultural activities where their parent herbicides are extensively applied researchgate.nethealth.state.mn.ususgs.govdss.go.th.

Studies have shown that these metabolites are frequently detected in environmental waters, sometimes at concentrations exceeding those of their parent compounds psu.eduresearchgate.netbrsmeas.orgunl.eduepa.govtera.orgacs.orgnih.govusgs.govdss.go.thusgs.gov. This is attributed, in part, to their increased mobility and persistence compared to the original herbicides psu.eduresearchgate.netepa.govunl.eduepa.govtera.org.

Water (Surface and Groundwater) Contamination by Herbicide Metabolites

Contamination of both surface and groundwater by this compound metabolites is a well-documented phenomenon, particularly in regions with intensive use of chloroacetanilide herbicides psu.eduresearchgate.netbrsmeas.orgunl.edunih.govhealth.state.mn.usepa.govnih.govfrontiersin.orgtera.orgacs.orgnih.govresearchgate.netusgs.govdss.go.thusgs.gov. For instance, a study in Iowa revealed the presence of sulfonic and this compound metabolites in nearly 75% of groundwater samples and 100% of stream samples analyzed researchgate.netacs.orgdss.go.thusgs.gov. These metabolites were often detected at concentrations significantly higher than their parent compounds, with individual metabolites found from 2 to over 100 times more frequently researchgate.netacs.orgdss.go.thusgs.gov.

Data from various studies highlight the widespread occurrence and concentrations of these metabolites in water bodies.

| Metabolite | Matrix | Detection Frequency | Concentration Range (µg/L) | Median Summed Concentration (µg/L) | Reference |

| This compound Metabolites | Groundwater | ~75% | Not specified | 1.2 (sum of six metabolites) | researchgate.netacs.orgdss.go.thusgs.gov |

| This compound Metabolites | Surface Water | 100% | Not specified | 6.4 (sum of six metabolites) | acs.orgdss.go.thusgs.gov |

| Acetochlor OXA | Minnesota Water | Detected | Below 90 ppb | Not specified | health.state.mn.us |

| Metolachlor OA | Surface/Groundwater | Frequently detected | 0.01 - nearly 10 (in some samples) | Not specified | usgs.gov |

The higher water solubility of these metabolites contributes to their increased leaching potential and transport into groundwater unl.edu.

Soil Contamination and Persistence of this compound Metabolites

This compound metabolites are formed in soil primarily through the microbial degradation of their parent herbicides psu.eduepa.govepa.gov. Once formed, these metabolites can persist in the soil environment psu.eduepa.gov. Studies have detected this compound metabolites in soil profiles, indicating their mobility and potential to move through soil layers epa.govepa.gov. For example, alachlor this compound was detected through 36- to 48-inch soil depth in one study epa.gov. The persistence of these metabolites in soil can be influenced by various factors, including microbial activity, soil type, and environmental conditions psu.eduepa.gov.

Degradation Pathways and Environmental Fate of this compound Metabolites

The primary pathway for the formation of this compound metabolites from chloroacetanilide herbicides is microbial degradation in soil and water psu.eduepa.govepa.govtera.orgresearchgate.net. This process often involves the displacement of the chlorine atom from the parent compound psu.eduepa.gov.

While the parent herbicides undergo degradation, the complete mineralization of this compound metabolites to simpler, less harmful substances may not always occur readily acs.orgdss.go.thresearchgate.net. This contributes to their persistence in the environment. Anaerobic conditions, such as those found in some wetland soils, may not favor the significant formation of metolachlor this compound researchgate.net.

The environmental fate of this compound metabolites is influenced by their properties, such as higher water solubility compared to parent compounds, which leads to greater mobility in aquatic systems and increased potential for leaching to groundwater researchgate.netunl.edutera.org.

Environmental Monitoring and Regulatory Frameworks for this compound Degradates

Environmental monitoring programs play a crucial role in assessing the occurrence and distribution of this compound degradates. Analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC/MS), have been developed and employed for the trace analysis of these metabolites in surface and groundwater researchgate.netunl.edunih.govnih.gov. These methods allow for the simultaneous enrichment, separation, and quantification of this compound and ethanesulfonic acid metabolites researchgate.netnih.gov.

Despite the frequent detection and widespread occurrence of this compound metabolites, regulatory frameworks and established guidelines specifically for these degradates are less common compared to their parent herbicides psu.edutera.org. However, some regions and regulatory bodies have acknowledged the importance of these metabolites and have developed guidance values or are in the process of evaluating their significance in drinking water health.state.mn.ustera.orgca.gov. The lack of comprehensive benchmark values for these frequently detected environmental contaminants has been a subject of discussion and concern tera.org.

Bioremediation and Detoxification Strategies for this compound Contaminants

Bioremediation, the use of microorganisms to degrade or immobilize contaminants, offers a potential approach for addressing the presence of this compound metabolites in contaminated environmental matrices like soil and water dacollege.orgiastate.edunih.gov. Since these metabolites are products of microbial degradation of parent herbicides, it suggests that microorganisms capable of further transforming or mineralizing these compounds may exist or could be utilized.

While specific, detailed bioremediation strategies explicitly targeting this compound metabolites are not extensively detailed in the provided information, the general principles of bioremediation, including the stimulation of indigenous microbial populations or the introduction of specific microbial cultures (bioaugmentation), could potentially be applied dacollege.orgiastate.edunih.gov. The effectiveness of bioremediation can be influenced by factors such as the type and concentration of the contaminant, the environmental matrix, and prevailing conditions like pH, temperature, and nutrient availability dacollege.orgiastate.edu.